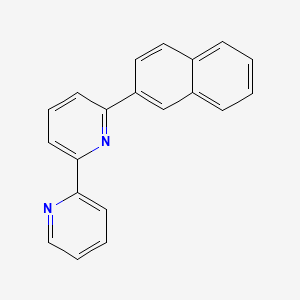
6-(Naphthalen-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-2-yl)-2,2’-bipyridine is a compound that belongs to the class of organic compounds known as bipyridines. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The naphthalene moiety attached to the bipyridine structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-2,2’-bipyridine typically involves the coupling of 2-bromopyridine with 2-naphthylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 6-(Naphthalen-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)-2,2’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2,2’-bipyridine-6,6’-dione.
Reduction: Formation of 6-(Naphthalen-2-yl)-2,2’-bipyridine derivatives with reduced functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of 6-(Naphthalen-2-yl)-2,2’-bipyridine.
Scientific Research Applications
6-(Naphthalen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and facilitating their transport and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the naphthalene moiety.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups attached to the pyridine rings.
6-(Phenyl)-2,2’-bipyridine: A bipyridine compound with a phenyl group instead of a naphthalene moiety.
Uniqueness
6-(Naphthalen-2-yl)-2,2’-bipyridine is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and reactivity. This structural feature makes it more versatile in various applications compared to other bipyridine derivatives.
Properties
CAS No. |
208346-82-1 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C20H14N2/c1-2-7-16-14-17(12-11-15(16)6-1)18-9-5-10-20(22-18)19-8-3-4-13-21-19/h1-14H |
InChI Key |
MCXKVLXFJUQHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















